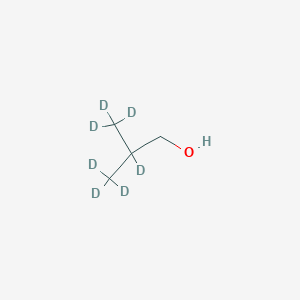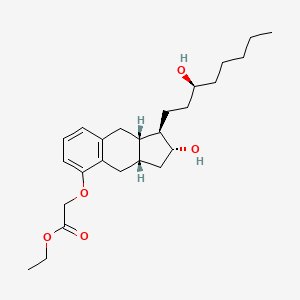
Desacetyl Rifaximin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desacetyl Rifaximin is an impurity of Rifaximin . Rifaximin is a non-systemic oral antibiotic derived from rifampin and characterized by a broad spectrum of antibacterial activity against Gram-positive and -negative, aerobic and anaerobic bacteria . It is used to treat travelers’ diarrhea caused by Escherichia coli (E. coli) in adults and children who are at least 12 years old .
Synthesis Analysis
A rapid and sensitive liquid chromatography coupled with tandem mass spectrometry (LC/MS2) method for the simultaneous quantification of rifampicin and its main active metabolite 25-desacetyl rifampicin in human plasma was developed and validated . The separation was performed on a Gemini NX C18 column under isocratic conditions using a mobile phase of 40:60 (V/V) methanol and 2mM ammonium formate in water .Molecular Structure Analysis
Rifaximin (C43H51N3O11 and 785 g mol −1) is an oral antimicrobial derived from rifamycin . The chemical structure of rifaximin presents aromatic amine, secondary alcohol, secondary amine, aromatic ring, alkane, ketone, ester, C = N, secondary amide, alkene .Chemical Reactions Analysis
Rifaximin was subjected to acidic, basic, neutral, oxidative and photolytic degradation . Degradation products did not interfere in the quantification of the rifaximin, so the method can be considered indicative of stability .Physical And Chemical Properties Analysis
Predicted properties for log P for rifaximin according to ALOGPS and ChemAxon are 4.94 and 4.37, respectively, pKa (strongest acidic) 3.66 and pKa (strongest basic) 11.87, according to ChemAxon and water solubility 0.00738 mg mL −1 according to ALOGPS .Applications De Recherche Scientifique
Antibiotic Activity
Desacetyl Rifaximin is a metabolite of Rifaximin , which is a member of the Rifamycin class of antibiotics . These antibiotics are known for their use in treating tuberculosis (TB) and exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase .
Treatment of Tuberculosis
Rifampicin and rifapentine, analogs of Rifaximin, are most commonly used for the treatment of tuberculosis . They have demonstrated great promise in combating multidrug-resistant TB .
3. Treatment of Mycobacterium Avium Complex Infections Rifabutin and Rifaximin are mostly used to treat Mycobacterium avium complex infections . These infections are often seen in people with weakened immune systems, such as those with HIV/AIDS.
Treatment of Traveler’s Diarrhea
Rifaximin is also used to treat traveler’s diarrhea . This condition is usually caused by consuming contaminated food or water.
Treatment of Gastrointestinal Diseases
With the understanding of the pathogenic role of gut flora in several gastrointestinal diseases, the use of Rifaximin has been extended to hepatic encephalopathy, small intestine bacterial overgrowth (SIBO), inflammatory bowel disease, and colonic diverticular disease .
6. Impact of Crystal Polymorphism on Bioavailability The systemic bioavailability of Rifaximin is very limited . However, studies have shown that the bioavailability can be influenced by the crystal form of the drug . For example, amorphous Rifaximin has been found to have higher systemic bioavailability than the alpha polymorph of Rifaximin .
Mécanisme D'action
Target of Action
Desacetyl Rifaximin primarily targets the bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .
Mode of Action
Desacetyl Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks the translocation step that normally follows the formation of the first phosphodiester bond, which occurs in the transcription process . As a result, RNA synthesis in susceptible bacteria is inhibited, leading to a suppression of RNA synthesis and cell death .
Biochemical Pathways
Desacetyl Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without an alteration in bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Desacetyl Rifaximin appears to modulate gut-immune signaling .
Pharmacokinetics
The pharmacokinetics of Desacetyl Rifaximin involves its absorption, distribution, metabolism, and excretion (ADME) properties. The parent drug and its active 25-O-desacetyl metabolite account for most of the administered dose of rifamycins in plasma . These drugs are eliminated from plasma with widely different terminal half-lives that are independent of dose . About 32% of the administered dose was recovered in urine, of which .03% of the administered dose was present as rifaximin .
Result of Action
The result of Desacetyl Rifaximin’s action at the molecular and cellular level is the inhibition of bacterial growth and survival. By blocking RNA synthesis, it prevents the bacteria from producing essential proteins, leading to their death . Clinically, it has been shown to significantly reduce symptoms of travelers’ diarrhea .
Action Environment
The action of Desacetyl Rifaximin is influenced by environmental factors. For instance, the absorption of rifamycins is variably affected by food . The rifamycins are well-known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolized by cytochrome P45O (CYP) 3A . This can lead to many clinically relevant drug-drug interactions .
Safety and Hazards
Rifaximin may cause serious side effects. Call your doctor at once if you have: severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose); fever; or fluid build-up around the stomach–rapid weight gain, stomach pain and bloating, trouble breathing while lying down . Safety data sheet suggests wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Orientations Futures
Rifaximin may be best described as a gut microenvironment modulator with cytoprotection properties, and further studies are needed to determine whether these putative mechanisms of action play a direct role in clinical outcomes . The benefits of rifaximin use continues to gather momentum, given its non-absorbable nature and well-tolerated side-effect profile .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Desacetyl Rifaximin involves the removal of the acetyl group from Rifaximin.", "Starting Materials": [ "Rifaximin" ], "Reaction": [ "Rifaximin is treated with a strong base, such as sodium hydroxide, in an aqueous solution.", "The reaction mixture is heated to a high temperature and stirred for several hours.", "The resulting mixture is then acidified to a pH of around 2-3 using hydrochloric acid.", "The mixture is then extracted with an organic solvent, such as ethyl acetate.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to yield Desacetyl Rifaximin as a white solid." ] } | |
Numéro CAS |
80621-88-1 |
Nom du produit |
Desacetyl Rifaximin |
Formule moléculaire |
C₄₁H₄₉N₃O₁₀ |
Poids moléculaire |
743.84 |
Synonymes |
[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)


